molecular formula C18H16N4O4 B13895922 (3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine

(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine

Cat. No.: B13895922
M. Wt: 352.3 g/mol
InChI Key: QIVZFPOFNDUWCS-UHFFFAOYSA-N
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Description

(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3-methoxy-phenyl and 3-methyl-4-nitro-phenoxy groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: The final step involves coupling the substituted pyrimidine with an amine group. This can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine is unique due to its combination of methoxy, nitro, and pyrimidine groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(3-methyl-4-nitrophenoxy)pyrimidin-2-amine

InChI

InChI=1S/C18H16N4O4/c1-12-10-15(6-7-16(12)22(23)24)26-17-8-9-19-18(21-17)20-13-4-3-5-14(11-13)25-2/h3-11H,1-2H3,(H,19,20,21)

InChI Key

QIVZFPOFNDUWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=NC=C2)NC3=CC(=CC=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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